2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride is an organic compound with a complex structure that includes both aromatic and amino acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 2-hydroxybenzylamine with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The imine intermediate can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The aromatic and amino acid functionalities play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-hydroxyphenyl)acetic acid
- 2-Hydroxybenzylamine
- Glyoxylic acid derivatives
Uniqueness
2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride is unique due to its dual functionality, combining both aromatic and amino acid properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
88720-33-6 |
---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c11-8-4-2-1-3-7(8)5-10-6-9(12)13;/h1-4,10-11H,5-6H2,(H,12,13);1H |
InChI Key |
HJTGEWRBPXNUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.